![molecular formula C54H40 B12588147 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene CAS No. 581084-57-3](/img/structure/B12588147.png)
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is a complex organic compound known for its unique structural properties. This compound features a naphthalene core with two extended phenyl-ethenyl groups, each containing a diphenylethenyl moiety. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent attachment of the phenyl-ethenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired carbon-carbon bonds. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF), with temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene involves its ability to interact with various molecular targets. The compound’s extended conjugated system allows it to participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, potentially affecting membrane properties and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine ligand with similar structural features.
Uniqueness
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene stands out due to its extended conjugated system and the presence of multiple phenyl-ethenyl groups.
Propiedades
Número CAS |
581084-57-3 |
|---|---|
Fórmula molecular |
C54H40 |
Peso molecular |
688.9 g/mol |
Nombre IUPAC |
1,2-bis[2-[2-(2,2-diphenylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C54H40/c1-5-21-43(22-6-1)53(44-23-7-2-8-24-44)39-49-30-15-13-19-41(49)33-34-48-36-35-47-29-17-18-32-51(47)52(48)38-37-42-20-14-16-31-50(42)40-54(45-25-9-3-10-26-45)46-27-11-4-12-28-46/h1-40H |
Clave InChI |
HNOFABJDWIKWAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2C=CC3=C(C4=CC=CC=C4C=C3)C=CC5=CC=CC=C5C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
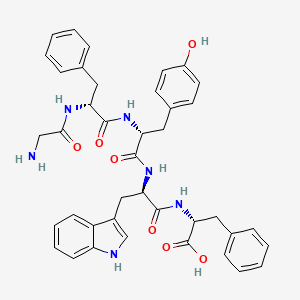
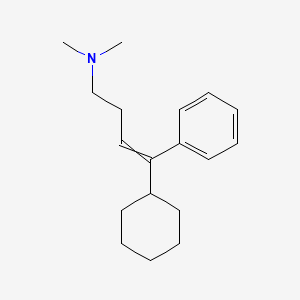
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)

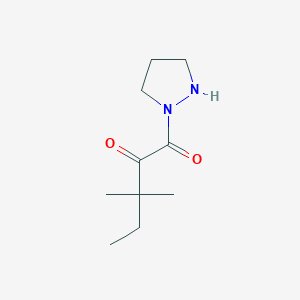
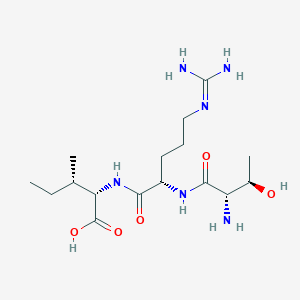
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)
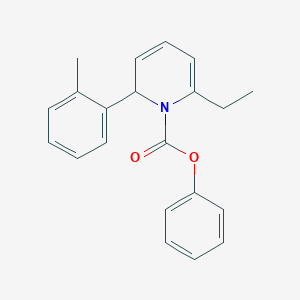
![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)
